Kpvslsyr

Description

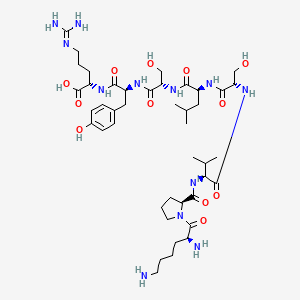

Structure

2D Structure

Properties

CAS No. |

214402-72-9 |

|---|---|

Molecular Formula |

C43H72N12O12 |

Molecular Weight |

949.1 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C43H72N12O12/c1-23(2)19-29(50-38(62)32(22-57)53-40(64)34(24(3)4)54-39(63)33-11-8-18-55(33)41(65)27(45)9-5-6-16-44)35(59)52-31(21-56)37(61)51-30(20-25-12-14-26(58)15-13-25)36(60)49-28(42(66)67)10-7-17-48-43(46)47/h12-15,23-24,27-34,56-58H,5-11,16-22,44-45H2,1-4H3,(H,49,60)(H,50,62)(H,51,61)(H,52,59)(H,53,64)(H,54,63)(H,66,67)(H4,46,47,48)/t27-,28-,29-,30-,31-,32-,33-,34-/m0/s1 |

InChI Key |

DYWZTLYKMVSMFH-LGYYRGKSSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(CCCCN)N |

Origin of Product |

United States |

Structural Elucidation and Conformational Dynamics of Kpvslsyr

Primary Sequence Analysis and Conservation Patterns

The primary sequence of KPVSLSYR consists of a specific arrangement of amino acids: Lysine (K), Proline (P), Valine (V), Serine (S), Leucine (L), Serine (S), Tyrosine (Y), and Arginine (R). This sequence is highly conserved across different mammalian species, highlighting its functional importance in the CXCL12-CXCR4 signaling axis. plos.org

Comparative Sequence Homology Across Mammalian Species

Comparative sequence analysis of CXCL12 across various mammalian species reveals a striking degree of conservation within the N-terminal this compound region. For instance, the this compound sequence found in human CXCL12 is also present in tree shrew CXCL12. plos.org This conservation underscores the evolutionary pressure to maintain this specific sequence, suggesting its critical role in mediating essential biological processes regulated by CXCL12, such as embryonic development, immune surveillance, and hematopoiesis. plos.orgnih.gov

While the core structure of CXCL12, including its conserved cysteine residues and CXC motif, is broadly similar across species, the precise conservation of the N-terminal tail emphasizes its distinct functional significance. plos.orgresearchgate.net

Influence of Amino Acid Substitutions on Peptide Conformation

Amino acid substitutions within the this compound sequence can significantly impact the peptide's conformation and, consequently, its interaction with CXCR4. The flexibility of this region allows it to adopt different bound conformations through specific contacts with receptor pocket residues. researchgate.net Mutations, particularly in critical residues like Lys-1 and Pro-2, have been shown to affect both receptor binding affinity and, more significantly, the ability of CXCL12 to activate CXCR4 signaling. frontiersin.org For example, a proline to glycine (B1666218) mutation at position 2 (CXCL12P2G) or replacement of the first three residues with an LRHQ motif (CXCL12LRHQ) can transform CXCL12 from an agonist into an antagonist for CXCR4. elifesciences.org This indicates that specific amino acids within the this compound sequence are crucial determinants of the peptide's conformational state upon binding and its capacity to induce the necessary structural changes in the receptor for signal transmission.

Solution Structures and Conformational States of the N-Terminus

The N-terminal region of CXCL12, encompassing the this compound sequence, is characterized by its conformational flexibility in solution. This intrinsic disorder is key to its function, allowing it to adapt and insert into the transmembrane binding pocket of CXCR4. biorxiv.orgnih.govresearchgate.netbiorxiv.org

Intrinsic Disordered Region Characteristics within CXCL12

The N-terminus of CXCL12 is recognized as an intrinsically disordered region (IDR). biorxiv.orgnih.gov Unlike globular proteins with well-defined rigid structures, IDRs exist as dynamic ensembles of conformations in solution. This flexibility is not merely an absence of structure but a functional property that enables interactions with multiple binding partners and facilitates induced-fit mechanisms upon binding. plos.org The disordered nature of the CXCL12 N-terminus allows it to engage with the CXCR4 receptor in a highly dynamic manner, which is crucial for initiating signal transduction. researchgate.net

Structural Determinants Governing Ligand-Receptor Interaction Specificity

The interaction between the this compound N-terminus of CXCL12 and the CXCR4 receptor is a prime example of how specific structural determinants govern ligand-receptor interaction specificity. This interaction is a key component of the "two-site" model of chemokine-receptor binding. frontiersin.orgfrontiersin.orguit.no

The this compound segment inserts into the transmembrane binding pocket (CRS2) of CXCR4, making critical contacts with residues in the receptor's "engagement layer" and "signal initiation layer." biorxiv.orgnih.gov Key electrostatic interactions, such as salt bridges between CXCL12 residues (like Lys-1 and Arg-8) and acidic residues in CXCR4 (like Asp97, Glu288, and Asp262), are crucial for anchoring the CXCL12 N-terminus in the binding pocket and initiating signal transduction. biorxiv.orgnih.govbiorxiv.orgresearchgate.netbiorxiv.org Hydrophobic interactions involving residues like Pro-2, Leu-5, and Ser-6 of CXCL12 with complementary residues in the CXCR4 binding pocket further strengthen the interaction. biorxiv.orgresearchgate.net

The depth of insertion of the CXCL12 N-terminus into the CXCR4 binding pocket is also a critical determinant of activation and specificity. biorxiv.orgresearchgate.net This deep insertion, facilitated by the flexibility of the this compound sequence and the formation of local turns, distinguishes the CXCL12-CXCR4 interaction from that of some other chemokine-receptor pairs, which may involve shallower insertions. biorxiv.org The precise network of these polar and hydrophobic contacts, along with the conformational adaptability of the this compound sequence, ensures the high specificity of CXCL12 for CXCR4 and the efficient initiation of downstream signaling pathways. biorxiv.orgnih.govelifesciences.orgbiorxiv.orgulisboa.ptresearchgate.net

Molecular Mechanisms of Kpvslsyr Cxcr4 Receptor Engagement

The Two-Site Model of Chemokine Receptor Activation

The two-site model posits that chemokine-receptor interaction involves at least two distinct sites. nih.govpnas.orgnih.gov Site 1 (Chemokine Recognition Site 1, CRS1) involves the interaction between the globular core domain of the chemokine and the N-terminus and extracellular loops (ECLs) of the receptor. This interaction is primarily responsible for initial docking and contributes significantly to binding affinity and specificity. frontiersin.orgnih.govpnas.orgnih.govnih.gov Site 2 (Chemokine Recognition Site 2, CRS2) involves the interaction of the flexible N-terminal region of the chemokine, which includes the KPVSLSYR sequence, with a binding pocket located within the transmembrane (TM) domain of the receptor. biorxiv.orgnih.govpnas.orgnih.gov This CRS2 interaction is considered critical for triggering receptor activation and initiating downstream signaling cascades. biorxiv.orgnih.govpnas.orgnih.govpnas.org

While the two-site model provides a foundational understanding, more recent structural studies suggest a more contiguous interaction interface, sometimes including an intermediate region referred to as CRS1.5, which bridges CRS1 and CRS2. nih.govnih.gov

Chemokine Recognition Site 2 (CRS2) Interaction with the CXCR4 Transmembrane Domain Pocket

The N-terminal segment of CXCL12, encompassing the this compound sequence, is crucial for engaging the CRS2 pocket within the CXCR4 transmembrane domain. biorxiv.orgnih.govpnas.org This flexible N-terminus of the chemokine inserts deeply into the TM binding pocket of CXCR4, making multiple contacts with residues lining the pocket. biorxiv.org This insertion is considered a key event for activating the receptor. biorxiv.orgpnas.org

Studies involving mutagenesis and structural analysis have provided detailed insights into the interactions within CRS2. For instance, the N-terminal 8 amino acids of CXCL12 are shown to insert into this pocket. biorxiv.org Polar and hydrophobic interactions between the chemokine N-terminus and residues in the TM domain and ECLs of CXCR4 stabilize this engagement. biorxiv.org

Specific Contact Residues within CXCR4's Engagement and Signal Initiation Layers (e.g., Asp97, Trp94, Tyr116, Asp187, Asp262, Glu288)

Specific amino acid residues within the CXCR4 receptor are critical for interacting with the this compound sequence and other parts of the CXCL12 N-terminus, mediating both engagement and signal initiation. These residues are often grouped into "engagement layer" and "signal initiation layer" based on their proposed roles. nih.govbiorxiv.org

Key residues identified in the interaction with the CXCL12 N-terminus within the CRS2 pocket include Asp97, Trp94, Tyr116, Asp187, Asp262, and Glu288. biorxiv.orgplos.orgnih.govbiorxiv.orgnih.gov

Asp97 (2.63): Located at the top of TM2, Asp97 is part of the engagement layer and has been implicated in binding CXCL12. nih.govbiorxiv.orgpnas.orgnih.gov It is suggested to interact with the nonpolar moiety of Pro2 of CXCL12. princeton.edu

Trp94 (2.60): Situated in TM2, Trp94 is considered a signal initiation residue. nih.govbiorxiv.orgpnas.org It is highly conserved among chemokine receptors and plays a role in ligand binding. pnas.org Hydrophobic interactions involving Trp94 contribute to the anchoring of Lys1 of CXCL12. princeton.edu

Tyr116 (3.32): Found in TM3, Tyr116 is also part of the signal initiation layer. nih.govbiorxiv.org Its hydroxyl group can form hydrogen bonds with the charged side chain of Lys1 of CXCL12. princeton.edu

Asp187 (ECL2): Located in extracellular loop 2 (ECL2), Asp187 is an engagement layer residue critical for activation. nih.govbiorxiv.orgpnas.org It forms polar interactions with Lys1 of CXCL12. biorxiv.org

Asp262 (6.58): Positioned towards the top of TM6, Asp262 is another key engagement residue that coordinates chemokine binding. nih.govbiorxiv.orgpnas.org It forms electrostatic interactions with Arg8 of CXCL12. nih.govbiorxiv.org

Glu288 (7.39): Located in TM7, Glu288 is a signal initiation residue. biorxiv.orgnih.govbiorxiv.orgpnas.org It forms hydrogen bonds and polar interactions with the CXCL12 N-terminus, including interactions with Lys1 and Val3. biorxiv.orgnih.govbiorxiv.orgprinceton.edu

Mutagenesis studies targeting these residues have demonstrated their importance for CXCL12 binding and CXCR4 activation. For example, mutations in charged residues within the CRS2 pocket often have deleterious effects on receptor signaling efficacy. nih.govbiorxiv.org

Critical Amino Acid Contributions within this compound for Receptor Activation

Specific amino acids within the this compound sequence are crucial determinants of CXCR4 receptor activation. Research has particularly highlighted the roles of the first two residues, Lysine-1 and Proline-2. frontiersin.orgembopress.org

Lysine-1 and Proline-2 as Key Determinants of Activation

Lysine-1 (K1) and Proline-2 (P2) at the N-terminus of CXCL12 are essential for triggering CXCR4 signaling. frontiersin.orgembopress.org Studies have shown that the loss of these first two residues can completely abolish CXCR4 activation, even if significant binding affinity is retained. frontiersin.org

Lysine-1, being a positively charged residue, is involved in critical electrostatic interactions within the CRS2 pocket, forming salt bridges with negatively charged residues in CXCR4, such as Asp187 and Glu288. biorxiv.orgnih.govbiorxiv.orgprinceton.edubiorxiv.org These interactions are considered vital for the "switching mechanism" required for signaling. princeton.edu

Proline-2 is also critical for activation. frontiersin.orgembopress.orgkyoto-u.ac.jp Although its specific interactions are less extensively detailed compared to Lys1, studies suggest its side chain interacts with the nonpolar moiety of Asp97 in CXCR4. princeton.edu Substitution of Pro2 with Glycine (B1666218) (P2G) in full-length CXCL12 or derived peptides has been shown to prevent the chemotactic effect while retaining potent receptor binding, effectively turning the peptide into an antagonist. embopress.orgkyoto-u.ac.jpgoogle.com This highlights the specific role of Pro2 in the conformational changes necessary for activation. embopress.org

Differential Requirements for Receptor Binding Affinity Versus Activation Efficacy

For example, deletion of the N-terminal Lys1 from CXCL12 significantly impairs or abolishes the ability to trigger CXCR4 signaling, yet the peptide may still retain considerable binding affinity for the receptor. frontiersin.orgembopress.org Similarly, the P2G mutation can abolish activation while maintaining potent binding. embopress.orgkyoto-u.ac.jpgoogle.com

This functional dissociation suggests that the CRS1 interaction primarily serves as a docking site, increasing the local concentration of the chemokine and orienting it correctly, while the precise engagement of the N-terminus (this compound) within the CRS2 pocket provides the necessary conformational changes in the receptor to initiate intracellular signaling. nih.govpnas.orgembopress.org

Table 1 illustrates the differential impact of N-terminal modifications on CXCR4 binding and activation, based on reported experimental findings.

| CXCL12 Variant | Binding Affinity (Relative to WT) | Activation Efficacy (Relative to WT) | Reference |

| WT CXCL12 | 100% | 100% | frontiersin.orgembopress.org |

| CXCL12 without Lys-1 | Significant retention (e.g., 10-fold decrease) | Abolished or significantly reduced | frontiersin.orgembopress.org |

| CXCL12 P2G mutant | Potent retention | Abolished | embopress.orgkyoto-u.ac.jpgoogle.com |

| CXCL12 (4-67) variant | Reduced | Not quantified (less potent) | oup.comnih.gov |

Note: Relative values are based on qualitative descriptions or comparisons across different studies. Specific experimental conditions and assays may lead to variations in reported values.

Impact of N-Terminal Truncations and Extensions on CXCR4 Interaction and Function

Modifications to the N-terminus of CXCL12, including truncations and extensions, have a significant impact on its interaction with CXCR4 and its functional outcome. frontiersin.orgnih.govnih.govfrontiersin.org As discussed, truncations removing the critical Lys1 and Pro2 residues lead to a loss of agonist activity, often resulting in antagonists that can still bind the receptor but fail to induce signaling. frontiersin.orgembopress.orgkyoto-u.ac.jpgoogle.com

Progressive deletions of N-terminal residues in CXCL12 have been shown to cause a gradual loss of binding affinity and a severe impairment in signaling efficacy. nih.govnih.gov For instance, CXCL12 variants truncated beyond the first few residues show significantly reduced potency in displacing wild-type CXCL12 binding to CXCR4 and are much less effective in promoting downstream signaling or cell migration. biorxiv.orgoup.comnih.gov

Beyond simple truncations, other modifications to the N-terminus can also alter the functional profile. For example, a CXCL12 variant with a K1R substitution (Lysine at position 1 replaced by Arginine) retains binding affinity but behaves as a G protein-biased agonist for CXCR4, showing reduced efficacy in inhibiting cAMP accumulation compared to wild-type CXCL12. oup.comnih.gov

Short N-terminal peptides derived from CXCL12, typically 9-17 residues in length, have been shown to function as weak agonists of CXCR4, further supporting the importance of this region for activation. frontiersin.org The precise sequence and length of these peptides influence their binding mode and functional activity. nih.govfrontiersin.org

The N-terminus of CXCR4 itself also plays a role in the interaction. While the chemokine N-terminus engages the TM pocket (CRS2), the receptor N-terminus interacts with the chemokine globular core (CRS1). nih.govpnas.orgnih.gov Progressive deletion of residues in the CXCR4 N-terminus can affect both the efficacy and potency of CXCL12 signaling, suggesting that the receptor N-terminus contributes to signaling amplitude by influencing the binding of the chemokine N-terminus. nih.govbiorxiv.org

Allosteric Modulation and Conformational Changes Induced by this compound Binding

The interaction between the chemokine receptor CXCR4 and its primary ligand, CXCL12 (Stromal Cell-Derived Factor-1 or SDF-1), is a complex process involving multiple binding sites and induced conformational changes that are critical for signal transduction. The N-terminal sequence of CXCL12, particularly the this compound segment (residues 1-8), plays a significant role in this engagement and influences the receptor's conformational state and allosteric modulation researchgate.netnih.gov.

A two-site model has been proposed for the binding of SDF-1 to CXCR4, where the SDF-1 fragment encompassing residues 1-17, which includes the this compound sequence, is central to these interactions researchgate.net. The N-terminal segment, this compound, is believed to be involved in the initial docking step with the receptor researchgate.net. Preliminary modeling studies suggest that Lys-1, the first residue in the this compound sequence, may penetrate the CXCR4 binding pocket and interact with acidic amino acid residues within the receptor nih.govnih.gov.

Ligand binding to G protein-coupled receptors (GPCRs), including CXCR4, is known to induce conformational changes that propagate through the receptor structure, ultimately leading to intracellular signaling. Binding of CXCL12 increases the conformational heterogeneity of CXCR4, triggering molecular switches that facilitate receptor activation csic.es. Specifically, CXCL12 binding has been shown to induce conformational changes within the transmembrane domains of CXCR4 csic.es. These changes can propagate from the extracellular loops to the transmembrane helices, contributing to receptor activation nih.gov.

The concept of allosteric modulation is relevant to CXCR4 function, and ligand-induced conformational changes can provide a mechanism for cooperative binding and allosteric effects nih.govfrontiersin.orgelifesciences.orgelifesciences.org. Allosteric sites, distinct from the primary orthosteric ligand-binding site, can influence receptor conformation and signaling upon binding of a modulator. Research has identified a structural motif within CXCR4, formed by residues in transmembrane helices V and VI (TMV and TMVI), that appears to link the orthosteric binding site to downstream signaling pathways elifesciences.orgelifesciences.org. This TMV-TMVI pocket represents a potential target for allosteric modulation elifesciences.orgelifesciences.org.

Studies investigating allosteric modulators targeting this TMV-TMVI domain have shown that these compounds can selectively impact certain CXCR4-mediated functions, such as receptor nanoclustering and chemotaxis, without interfering with the binding of CXCL12 to its orthosteric site elifesciences.orgelifesciences.org. This suggests that binding to the TMV-TMVI pocket induces specific conformational changes that bias receptor signaling or function. Specific residues within the TMVI domain, including L208, Y256, G207, R235, and F249, have been identified as critical for the activity of these allosteric modulators, highlighting their importance in mediating the conformational changes associated with allosteric regulation elifesciences.org.

The binding of peptides like the N-terminus of CXCL12 (containing this compound) or antagonistic peptides such as CVX15 can induce conformational changes in CXCR4. For instance, the binding of the bulky CVX15 peptide has been suggested to induce a tilt in the extracellular part of helix V, potentially influencing receptor dimerization and signaling nih.gov. This supports the idea that interactions with the extracellular and transmembrane regions, where the CXCL12 N-terminus binds, are coupled to structural rearrangements within the receptor.

While the precise details of how the this compound sequence directly induces specific allosteric changes are still under investigation, its crucial role in the initial binding and interaction with the CXCR4 receptor, coupled with the evidence for ligand-induced conformational changes and the existence of allosteric sites within CXCR4, underscores the intricate molecular mechanisms governing CXCR4 engagement and signaling.

Intracellular Signaling Cascades Initiated by the Kpvslsyr Cxcr4 Axis

G Protein-Coupled Signaling Pathway Activation

CXCR4 is a canonical Class A GPCR that primarily couples to heterotrimeric G proteins, predominantly of the Gi family. nih.govijbs.commdpi.comqiagen.com Upon binding of CXCL12 to CXCR4, a conformational change is induced in the receptor, facilitating its interaction with the associated inactive heterotrimeric G protein complex (composed of Gα, Gβ, and Gγ subunits) located on the inner leaflet of the plasma membrane. ijbs.comebi.ac.ukqiagen.com This interaction promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit, leading to the activation and dissociation of the G protein heterotrimer into its constituent active components: the GTP-bound Gα subunit and the Gβγ dimer. ijbs.comebi.ac.uk Although Gi coupling is primary, studies also suggest potential coupling to other G protein families, including Gq and G12/13, contributing to the diversity of downstream signaling outcomes. ebi.ac.uk

Gα Subunit Dissociation and Downstream Effector Modulation

Following GTP binding, the activated Gα subunit dissociates from the Gβγ dimer and the receptor. ijbs.comebi.ac.uk The specific downstream effects are determined by the type of Gα subunit activated. In the case of Gi activation, the free Gαi-GTP subunit primarily inhibits adenylyl cyclase (AC), leading to a decrease in the production of cyclic adenosine (B11128) monophosphate (cAMP). mdpi.comqiagen.com Beyond AC inhibition, activated Gαi can also modulate other downstream effectors, including the activation of mitogen-activated protein kinases (MAPKs) and the phosphatidylinositol-3-kinase (PI3K) pathway. mdpi.comqiagen.com The duration of Gα subunit signaling is regulated by its intrinsic GTPase activity, which hydrolyzes GTP back to GDP, leading to re-association with the Gβγ dimer and the receptor, thus returning the G protein to its inactive state. ebi.ac.uk Regulators of G protein signaling (RGS) proteins can accelerate this GTP hydrolysis, acting as negative regulators of G protein signaling. nih.govresearchgate.netnih.govplos.org

Gβγ Dimer-Mediated Signaling Pathways

The dissociated Gβγ dimer is also an active signaling entity, capable of directly activating various downstream effectors. ijbs.comebi.ac.uk A key pathway activated by the Gβγ dimer downstream of CXCR4 is the activation of phospholipase C-beta (PLC-β). ijbs.commdpi.comqiagen.com PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). ijbs.commdpi.comqiagen.com IP3 then triggers the release of calcium ions from intracellular stores, such as the endoplasmic reticulum (see Section 4.4). ijbs.commdpi.comqiagen.com DAG, in conjunction with calcium, activates protein kinase C (PKC), which can phosphorylate various target proteins, contributing to diverse cellular responses. ijbs.commdpi.com The Gβγ dimer can also contribute to the activation of the PI3K-AKT pathway. ijbs.comnih.gov

Beta-Arrestin Recruitment and Receptor Internalization Mechanisms

Beyond G protein coupling, CXCL12-mediated activation of CXCR4 also triggers the recruitment of β-arrestins (primarily β-arrestin 2) to the receptor's intracellular domains, including the third intracellular loop and the C-terminal tail. nih.govplos.orgresearchgate.netuliege.bebiorxiv.orgresearchgate.netuniprot.orgmdpi.com This recruitment is often preceded by phosphorylation of the activated receptor by G protein-coupled receptor kinases (GRKs). plos.orgresearchgate.netresearchgate.net Beta-arrestin binding serves multiple critical functions. Firstly, it leads to the desensitization of the receptor, attenuating further G protein-mediated signaling by physically uncoupling the receptor from the G protein. plos.orgresearchgate.netplos.orgbiorxiv.org Secondly, β-arrestin acts as an adaptor protein, linking the activated and phosphorylated CXCR4 receptor to the endocytic machinery, particularly clathrin-coated pits, thereby promoting receptor internalization from the cell surface. plos.orgresearchgate.netuliege.befrontiersin.org Internalization is a key mechanism for regulating the duration and intensity of CXCR4 signaling and can lead to receptor degradation in lysosomes or recycling back to the plasma membrane. plos.orgresearchgate.netuliege.be Moreover, β-arrestin recruitment can also initiate G protein-independent signaling pathways, notably activating members of the MAPK family like ERK1/2. nih.govresearchgate.netuliege.beuniprot.org

Activation of STAT and Other Non-Canonical Signaling Pathways

In addition to canonical G protein signaling, the CXCL12-CXCR4 axis activates several non-canonical pathways. One prominent pathway is the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway. nih.govijbs.commdpi.complos.org Upon CXCL12 binding, CXCR4 can undergo dimerization, leading to the rapid recruitment and activation of JAK kinases, particularly JAK2 and JAK3. nih.govmdpi.com Activated JAKs then phosphorylate specific tyrosine residues on the intracellular tail of CXCR4. nih.gov These phosphorylated tyrosine residues serve as docking sites for STAT proteins, which are subsequently phosphorylated by the receptor-associated JAKs. nih.gov Phosphorylated STAT proteins then dimerize and translocate to the nucleus, where they regulate the transcription of target genes. nih.gov This pathway is considered G protein-independent. nih.govplos.org

Other non-canonical pathways activated by the CXCL12-CXCR4 interaction include the PI3K/AKT and MEK/MAPK pathways. ijbs.comnih.govnih.govresearchgate.netmdpi.comqiagen.comnih.govsemanticscholar.orgmdpi.combiorxiv.org Activation of PI3K, which can be mediated by both Gαi and Gβγ subunits, leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates AKT (Protein Kinase B). ijbs.comnih.govmdpi.comqiagen.com The PI3K/AKT pathway is crucial for cell survival, proliferation, and migration. ijbs.commdpi.comqiagen.comsemanticscholar.org The MAPK pathway, including ERK1/2, p38, and SAPK, is also activated downstream of CXCR4. nih.govnih.govresearchgate.netmdpi.comqiagen.comnih.govuliege.bebiorxiv.org This activation can occur via G protein-dependent mechanisms (e.g., via Ras activated by Gα subunits or Gβγ) or G protein-independent pathways involving β-arrestin or other adaptor proteins. researchgate.netqiagen.comuliege.be MAPK signaling is involved in diverse cellular processes, including proliferation, differentiation, migration, and survival. mdpi.comqiagen.com

Functional Contributions of Kpvslsyr in Cellular and Biological Processes

Regulation of Cell Migration and Homing Dynamics

Cell migration is a fundamental process involved in various biological phenomena, including embryonic development, immune responses, and tissue repair. embopress.orgnih.gov Homing refers to the directed movement of cells to specific locations within the body. Chemokines like SDF-1 play a significant role in guiding cell migration through the activation of their corresponding receptors, such as CXCR4. researchgate.netresearchgate.netfrontiersin.org The interaction between KPVSLSYR, as part of SDF-1, and CXCR4 is implicated in regulating the movement and homing of specific cell subsets. frontiersin.orgresearchgate.net

Chemoattractant Properties for Specific Leukocyte Subsets and Stem Cells

SDF-1, containing the this compound sequence, acts as a chemoattractant for various cell types that express CXCR4. This includes specific subsets of leukocytes and stem cells. frontiersin.orglibretexts.orgunsw.edu.aunih.govmdpi.cominsights.bioresearchgate.net The directed migration of these cells along an SDF-1 gradient is crucial for processes such as immune cell trafficking to sites of inflammation or infection, and the homing of stem cells to specific niches. frontiersin.orgresearchgate.netnih.govinsights.bio

Modulation of Hematopoietic Progenitor Cell Mobilization and Retention

SDF-1 and its interaction with CXCR4 are key regulators of hematopoietic progenitor cell mobilization and retention within the bone marrow. google.comfrontiersin.orgworldscientific.comnih.govmsdmanuals.com Hematopoietic progenitor cells are stem cells that give rise to all blood cell types. nih.govmsdmanuals.com SDF-1 is involved in retaining these cells in the bone marrow niche. worldscientific.com Modulation of the SDF-1/CXCR4 axis can lead to the mobilization of hematopoietic progenitor cells from the bone marrow into the peripheral blood, a process utilized in stem cell transplantation. frontiersin.orgnih.govmsdmanuals.comnih.gov

Influence on Angiogenesis and Vascular Remodeling

Angiogenesis is the formation of new blood vessels from pre-existing ones, a process vital for development, wound healing, and also involved in various diseases. openaccessjournals.comfrontiersin.orgscienceopen.comnih.gov Vascular remodeling refers to structural changes in blood vessels. scienceopen.comimrpress.com Both processes involve the migration and proliferation of endothelial cells and are influenced by various factors, including growth factors and the extracellular matrix. openaccessjournals.comfrontiersin.orgscienceopen.comnih.govimrpress.com The search results discuss the general mechanisms of angiogenesis and vascular remodeling, highlighting the roles of endothelial cell migration, extracellular matrix degradation by enzymes like matrix metalloproteinases, and the influence of factors like VEGF. openaccessjournals.comfrontiersin.orgscienceopen.comnih.govimrpress.com However, there is no specific information directly linking the peptide this compound to the regulation or influence on angiogenesis and vascular remodeling in the provided search results.

Interference with Viral Entry Mechanisms

Viral entry into host cells is a critical initial step in the infection process. Viruses utilize various mechanisms to enter cells, often involving binding to specific receptors on the cell surface, followed by membrane fusion or endocytosis. mdpi.comnih.govvirology.wsstanford.eduwikipedia.org

Inhibition of HIV-1 Infection via CXCR4 Competitive Binding

This compound is part of the SDF-1 peptide sequence, which is a natural ligand for the CXCR4 receptor. pnas.orgresearchgate.netniph.go.jpresearchgate.netnih.gov The CXCR4 receptor serves as a co-receptor for the entry of certain strains of Human Immunodeficiency Virus type 1 (HIV-1), specifically those that are X4-tropic. pnas.orgkyoto-u.ac.jpnih.govnih.gov These HIV-1 strains utilize the interaction between their envelope protein gp120 and CXCR4, in addition to the primary receptor CD4, to gain entry into target cells. kyoto-u.ac.jpnih.govnih.gov

SDF-1 can inhibit the infection of these HIV-1 strains by competitively binding to CXCR4, thereby blocking the interaction between the viral gp120 protein and the receptor. pnas.orgkyoto-u.ac.jpnih.govnih.gov Research findings indicate that the correct processing and the N-terminus of SDF-1 are important for its ability to suppress viral infectivity through competition for binding to CXCR4. pnas.org Peptides derived from SDF-1, including those encompassing the this compound sequence, have been investigated for their potential to inhibit HIV-1 entry by interfering with the gp120-CXCR4 interaction. niph.go.jpresearchgate.netnih.govkyoto-u.ac.jpnih.gov The binding of SDF-1 or its derivatives to CXCR4 can prevent the conformational changes in the HIV-1 envelope necessary for membrane fusion and viral entry. nih.gov

Mechanisms of Viral Glycoprotein (B1211001) (gp120) Chemokine Mimicry

Viral glycoproteins, such as the HIV-1 envelope glycoprotein gp120, interact with host cell surface receptors to facilitate viral entry nih.gov. HIV-1 entry into cells requires the sequential binding of gp120 to the primary receptor CD4 and then to a co-receptor, which is typically a chemokine receptor, most commonly CCR5 or CXCR4 nih.gov. The interaction with CD4 induces conformational changes in gp120, exposing or forming a binding site for these chemokine receptors nih.gov.

The ability of viral proteins to interact with chemokine receptors highlights a mechanism of viral mimicry, where viral components functionally resemble host chemokines to subvert cellular pathways for infection frontiersin.orgscispace.com. In the context of HIV-1, gp120's interaction with CXCR4 utilizes the same receptor targeted by the endogenous chemokine CXCL12 nih.govmdpi.comfrontiersin.org. This mimicry allows the virus to exploit the host's chemokine signaling machinery for cellular attachment and entry.

While the this compound peptide itself is a fragment of the natural CXCR4 ligand CXCL12, the broader mechanism involves the viral protein gp120 targeting the same receptor (CXCR4) that is physiologically activated by CXCL12. This viral strategy underscores the importance of chemokine receptors and their ligands, including the functional regions like the N-terminus of CXCL12, in the context of viral pathogenesis nih.govfrontiersin.org. The specific interaction between gp120 and CXCR4 is a key step in the viral life cycle for strains that utilize this co-receptor nih.gov.

Implication in Pathological Cellular Responses Investigated in Research Models

The CXCL12/CXCR4 axis, involving the receptor targeted by the this compound-containing chemokine, is implicated in various pathological cellular responses, which have been investigated in research models mdpi.com. Alterations or specific forms of CXCL12 can have distinct effects on cellular behavior.

For example, a proteolytically processed form of CXCL12, CXCL12(5-67), which lacks the initial four amino acids including part of the this compound sequence, has been shown to abolish migration and induce apoptosis in neural stem cells in vitro unifesp.br. This suggests that the integrity of the N-terminal region is crucial for the normal chemotactic function of CXCL12 and that its modification can lead to pathological outcomes like programmed cell death unifesp.br. The study attempting to restore chemotactic capacity by adding the CXCL12 N-terminal peptide (this compound-NH2) to CXCL12(5-67) but observing no effect further emphasizes the importance of the spatial arrangement of these sequences within the full-length molecule for proper function unifesp.br.

Furthermore, the interaction between CXCL12 and CXCR4 is known to play a role in the progression of certain diseases, including cancer mdpi.com. The CXCL12/CXCR4 axis can influence tumor growth, metastasis, and vasculogenesis in various cancer models mdpi.com. Research utilizing synthetic peptides like this compound-K9-biotin for targeted gene delivery to CXCR4-expressing cancer cells highlights the involvement of this receptor in disease and explores potential therapeutic strategies based on targeting this pathway nih.gov. These studies in research models demonstrate how the functional interactions mediated by the CXCL12 N-terminus and its receptor CXCR4 are relevant to understanding and potentially intervening in pathological processes nih.govmdpi.comunifesp.br.

Synthetic Biology and Chemical Modifications of Kpvslsyr for Research Applications

Methodologies for Peptide Synthesis and Purification

The production of high-purity peptides like KPVSLSYR for research necessitates robust synthetic and purification methods. Solid-phase peptide synthesis (SPPS) is the predominant technique for assembling peptide chains, followed by sophisticated chromatographic methods for purification and mass spectrometry for characterization. bachem.comhplc.euresearchgate.netbachem.compeptide.combiotage.com

Solid-Phase Peptide Synthesis Techniques (e.g., Fmoc, tBoc)

Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for synthesizing peptides by sequentially adding protected amino acids to a growing peptide chain anchored to an insoluble solid support or resin. bachem.combachem.compeptide.com Two primary strategies dominate SPPS: Fmoc (9-fluorenylmethyloxycarbonyl) and tBoc (tert-butyloxycarbonyl). peptide.comseplite.comamericanpeptidesociety.orgslideshare.net

The Fmoc strategy utilizes an alkali-labile Fmoc group for Nα-amino protection, which is typically removed with a mild base like piperidine. seplite.comamericanpeptidesociety.org Side chains are protected with acid-labile groups, usually removed in a final cleavage step using trifluoroacetic acid (TFA). seplite.com This method is favored for its mild deprotection conditions, which minimize side reactions and are compatible with automated synthesizers, making it suitable for synthesizing longer and more complex peptides. bachem.comseplite.comamericanpeptidesociety.org

The tBoc strategy employs an acid-labile tBoc group for Nα-amino protection, removed by treatment with a strong acid like TFA. americanpeptidesociety.orgslideshare.net Side chains are protected with benzyl-based groups, requiring harsher acidic conditions (e.g., liquid HF) for final cleavage. peptide.comslideshare.net While historically significant, the harsher conditions of tBoc chemistry can be more challenging for sensitive peptide sequences compared to Fmoc chemistry. americanpeptidesociety.orgslideshare.net

Both methods involve a cyclical process of deprotection, amino acid coupling, and washing steps to build the peptide chain on the solid support. bachem.compeptide.com The choice between Fmoc and tBoc depends on the specific peptide sequence, desired modifications, and scale of synthesis. bachem.comamericanpeptidesociety.org

High-Performance Liquid Chromatography (HPLC) Purification and Mass Spectrometry Characterization

Following solid-phase synthesis and cleavage from the resin, crude synthetic peptides, including this compound and its analogues, require purification to remove truncated sequences, deleted peptides, and other impurities. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is an essential tool for peptide purification. hplc.euresearchgate.netbiotage.comlcms.cz RP-HPLC separates peptides based on their hydrophobicity, utilizing a stationary phase with hydrophobic properties and a mobile phase typically consisting of a gradient of water and an organic solvent (e.g., acetonitrile) containing an acidic additive like trifluoroacetic acid (TFA). hplc.eulcms.cz TFA also acts as an ion-pairing reagent, improving peak shape and resolution. lcms.cz

Purified peptides are then characterized to confirm their identity and purity. Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS or LC/ESI-MS), is a crucial technique for this purpose. researchgate.netbiotage.comwaters.com MS provides information about the molecular weight of the synthesized peptide, confirming the intended sequence. researchgate.netbiotage.com LC-MS combines the separation power of HPLC with the detection capabilities of MS, allowing for the identification and quantification of the target peptide and any remaining impurities. researchgate.netbiotage.comwaters.com Mass-directed purification using in-line mass spectrometry can also be employed to enhance purification efficiency by specifically collecting fractions containing the desired peptide mass. biotage.com

Table 1: Common Techniques for this compound Synthesis and Characterization

| Technique | Description | Application |

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise assembly of amino acids on a solid support. | Peptide chain elongation. |

| Fmoc Chemistry | Uses base-labile Fmoc group for Nα protection. | Mild synthesis, suitable for automation. |

| tBoc Chemistry | Uses acid-labile tBoc group for Nα protection. | Historically significant, used in specific cases. |

| High-Performance Liquid Chromatography (HPLC) | Separates peptides based on their physicochemical properties. | Purification of crude peptides. |

| Reversed-Phase HPLC (RP-HPLC) | Common HPLC mode for peptides, separation based on hydrophobicity. | Primary purification method. |

| Mass Spectrometry (MS) | Measures mass-to-charge ratio of molecules. | Confirmation of peptide identity and molecular weight. |

| LC-MS (LC/ESI-MS) | Couples liquid chromatography with mass spectrometry. | Purity analysis and characterization. |

Rational Design and Engineering of this compound-Derived Peptide Analogues

Rational design and engineering involve modifying the amino acid sequence or structure of a peptide like this compound to alter its properties, such as receptor binding affinity, efficacy, stability, or introduce new functionalities for research applications. pnas.orgfrontiersin.orgmdpi.comacs.orgtandfonline.com This process is guided by an understanding of structure-activity relationships (SAR) and the desired biological outcome. peptide.comcore.ac.uksb-peptide.com

Development of Agonist and Antagonist Peptide Probes

Peptide analogues of this compound can be designed to act as agonists or antagonists of its target receptor, CXCR4. mdpi.comgoogle.comresearchgate.netresearchgate.netnih.govcapes.gov.brpnas.orgnih.govunistra.fr Agonist probes are designed to bind to the receptor and elicit a biological response, similar to the native ligand SDF-1α. google.comnih.govcapes.gov.brpnas.org Antagonist probes, on the other hand, bind to the receptor but block the activity of the native ligand without eliciting a significant response themselves. nih.govpnas.orgnih.govunistra.fr

The development of such probes involves modifying specific amino acid residues within the this compound sequence or introducing structural changes that influence binding and signaling. mdpi.compnas.org These modified peptides serve as valuable tools for studying receptor binding, activation mechanisms, and downstream signaling pathways. nih.govcapes.gov.brnih.govunistra.fr For example, studies have investigated the structural determinants of agonist activity in retro-peptide analogues of the SDF-1α N-terminus. researchgate.net Fluorescently labeled peptide agonists and antagonists have also been developed to study receptor binding and conformational changes. capes.gov.brunistra.fr

Synthesis and Structure-Activity Relationship Analysis of Retro-Peptides and Scrambled Sequences

Retro-peptides and scrambled sequences are types of peptide analogues used in SAR studies to understand the importance of the amino acid sequence and directionality for biological activity. peptide.comcore.ac.uksb-peptide.comnih.govresearchgate.net

A retro-peptide has the amino acid sequence in reverse order compared to the original peptide. core.ac.uknih.govresearchgate.net A retro-inverso peptide not only reverses the sequence but also inverts the chirality of each amino acid. nih.govresearchgate.net These modifications can provide insights into the role of peptide backbone orientation and specific amino acid side chains in receptor binding and activity, while also potentially increasing stability against enzymatic degradation. nih.govresearchgate.net Studies on retro-pVEC, a cell-penetrating peptide, showed that reversing the sequence significantly reduced cellular uptake, highlighting the importance of sequence directionality. core.ac.uk

Modular Modifications for Bioconjugation and Functional Labeling

Modular modifications involve introducing specific chemical handles or functional groups into the peptide sequence, allowing for subsequent bioconjugation with various molecules such as fluorescent dyes, biotin, polyethylene (B3416737) glycol (PEG), or therapeutic agents. ugent.bewaters.comrsc.orgbbk.ac.ukresearchgate.netrsc.org This modular approach facilitates the creation of peptide conjugates with enhanced properties or novel functionalities for research and potential therapeutic applications. ugent.bewaters.comresearchgate.netrsc.org

Bioconjugation techniques allow researchers to attach probes for visualization, tags for purification or detection, or other molecules to study peptide distribution, cellular uptake, and interactions. ugent.bewaters.comrsc.org For example, this compound has been used as a carrier for gene delivery to CXCR4 expressing cells, demonstrating its utility in targeted applications. mdpi.comnih.gov Modular strategies, such as those utilizing click chemistry or controlled maleimide (B117702) hydrolysis, enable site-specific and efficient labeling of peptides. rsc.orgbbk.ac.ukrsc.org Functional labeling with fluorescent reporters allows for the study of peptide-receptor binding and conformational changes in real-time. capes.gov.brunistra.fr These modifications are essential for tracking peptide behavior in biological systems and developing targeted delivery systems. nih.govrsc.org

Table 2: Examples of this compound-Derived Peptide Analogues and Modifications

| Analogue/Modification Type | Description | Research Application |

| Agonist Probes | Modified peptides that activate the target receptor (CXCR4). | Studying receptor activation mechanisms, signaling pathways. google.comnih.govcapes.gov.brpnas.org |

| Antagonist Probes | Modified peptides that block receptor activity. | Inhibiting native ligand binding, studying receptor function. nih.govpnas.orgnih.govunistra.fr |

| Retro-Peptides | Peptides with reversed amino acid sequence. | Investigating sequence directionality and enzymatic stability. core.ac.uknih.govresearchgate.net |

| Scrambled Sequences | Peptides with randomized amino acid sequence (same composition). | Negative controls, determining sequence specificity for activity. core.ac.uksb-peptide.com |

| Bioconjugation | Covalent attachment of other molecules (dyes, tags, drugs). | Tracking, purification, targeted delivery, functional studies. ugent.bewaters.comrsc.orgbbk.ac.ukresearchgate.netrsc.org |

| Functional Labeling | Attachment of functional groups (e.g., fluorescent dyes). | Studying peptide-receptor interactions, cellular uptake, localization. capes.gov.brunistra.fr |

Compound Names and PubChem CIDs

Due to the nature of the request focusing on a specific peptide sequence (this compound) and general peptide synthesis/modification methods, a comprehensive list of every chemical compound mentioned with a PubChem CID is not feasible or relevant within the scope of the article. The article discusses a peptide sequence and general methodologies and classes of reagents used in peptide chemistry. Providing CIDs for common reagents like amino acids, protecting groups (Fmoc, tBoc), solvents (TFA, acetonitrile), and coupling reagents (HBTU, HOBt) would be extensive and not directly related to the core focus on the peptide this compound itself. Furthermore, specific peptide analogues designed for research may not have publicly available PubChem CIDs.

However, the core subject of the article is the peptide sequence this compound. As a short peptide sequence, it may not have a dedicated PubChem CID in the same way that small molecules do, unless it has been registered in relation to specific research or a larger compound. Search results indicate this compound is the N-terminal sequence of CXCL12 (SDF-1α). CXCL12 has associated CIDs.

Table 3: Relevant Compound/Peptide and Associated Identifier

| Name | Description | Identifier Type | Identifier |

| This compound | Octapeptide sequence | Amino Acid Sequence | This compound |

| CXCL12 (SDF-1α) | Stromal cell-derived factor-1 alpha (contains this compound) | PubChem Protein | 147925153 (Human) |

This compound-Mediated Targeted Delivery Systems for Research

Targeted delivery systems aim to selectively transport cargo, such as nucleic acids or therapeutic agents, to specific cells or tissues, thereby increasing efficacy and potentially reducing off-target effects. nih.govfrontiersin.orgjicrcr.com Peptides derived from chemokines, including those containing the this compound sequence, have been explored as components of such systems due to their ability to bind to chemokine receptors. nih.govnih.govmdpi.com

Development of Chemokine-Derived Peptide Carriers for Nucleic Acids

Chemokine-derived peptides, including those based on the N-terminal sequence of CXCL12 like this compound, have been developed as carriers for nucleic acid delivery. nih.govnih.govmdpi.com These peptides are often designed as bifunctional carriers, where one part facilitates DNA binding and another provides targeting specificity. nih.gov For instance, peptides incorporating the this compound sequence have been combined with cationic moieties, such as oligolysine (e.g., K9), to enable electrostatic interaction and condensation of negatively charged nucleic acids like plasmid DNA. nih.gov Chemical modifications, such as the inclusion of flanking cysteine residues, have been employed to allow for the formation of intermolecular disulfide bonds, which can help stabilize the peptide-nucleic acid complexes. nih.gov Further modifications, including the incorporation of histidine and arginine residues, can enhance buffering capacity and membrane activity, potentially improving intracellular delivery and gene expression. nih.gov

Research has evaluated different synthetic chemokine-derived peptides for gene delivery to cells expressing CXCR4. One such peptide, a "short CDP" (chemokine-derived peptide), consisted of this compound conjugated to K9-biotin. nih.gov Another, a "long CDP," included additional residues (KPVSLSYRSPSRFFESH) followed by K9-biotin. nih.gov These peptides were compared to a control peptide consisting solely of oligolysine (K9-biotin). nih.gov

Complex Formation with Plasmid DNA and Oligonucleotides for Transfection Studies

The ability of this compound-containing peptides to form complexes with nucleic acids is crucial for their function as delivery carriers in transfection studies. Complex formation between the cationic peptide carriers and negatively charged plasmid DNA or oligonucleotides occurs primarily through electrostatic interactions. nih.govtakara.co.kr

Studies have shown that chemokine-derived peptides, including those containing the this compound sequence, can effectively condense plasmid DNA. nih.gov The formation of these complexes, often referred to as polyplexes or nanoparticles, is a critical step before cellular uptake. researchgate.net The ratio of peptide to nucleic acid (charge ratio) and the conditions of complex formation, such as the presence of serum, can influence the size, stability, and transfection efficiency of the resulting complexes. takara.co.krsigmaaldrich.comcarlroth.com Optimal complex formation typically involves mixing the peptide and nucleic acid in a serum-free medium for a short incubation period. takara.co.krsigmaaldrich.comcarlroth.com

Detailed research findings on complex formation with this compound-specific peptides highlight their capacity to bind and protect DNA and RNA from nuclease degradation. researchgate.net This protective effect is essential for the successful delivery of intact nucleic acids into cells. The modular nature of some peptide carriers, incorporating the this compound sequence for targeting and cationic blocks for nucleic acid binding, allows for the formation of stable complexes suitable for gene and siRNA delivery. nih.govresearchgate.net

Analysis of Receptor-Specific Cellular Uptake Mechanisms in Vitro

The targeted delivery mediated by this compound-containing peptides relies on their interaction with the CXCR4 receptor on the cell surface, followed by receptor-specific cellular uptake mechanisms. nih.govnih.govgoogle.com In vitro studies are essential to analyze these uptake pathways.

Research evaluating the cellular uptake of biotin-labeled chemokine-derived peptides, including those containing the this compound sequence, has indicated that these peptides enter cells more efficiently than control oligolysine peptides. nih.gov This suggests that the chemokine-derived portion, including this compound, plays a role in facilitating cellular entry. nih.gov

The primary mechanism for the cellular uptake of molecules binding to G-protein-coupled receptors like CXCR4 is often receptor-mediated endocytosis. nih.govplos.org This process involves the binding of the ligand-carrier complex to the receptor on the cell surface, followed by the internalization of the complex within vesicles. plos.orgwilhelm-lab.com Studies using various inhibitors of endocytic pathways can help elucidate the specific mechanisms involved. plos.orgnih.govrsc.org For instance, temperature-dependent uptake suggests an active, energy-dependent endocytic process. nih.govrsc.org Inhibition experiments can differentiate between clathrin-mediated endocytosis, caveolae-mediated uptake, and macropinocytosis. plos.orgnih.gov

Analysis of the transfection efficacy of CDP/DNA complexes on CXCR4-expressing cell lines (e.g., A172, HeLa) compared to CXCR4-negative cells (e.g., Chinese hamster ovary cells) has demonstrated significantly higher efficacy in CXCR4-positive cells. nih.gov This finding supports the role of CXCR4 in mediating the cellular uptake of these complexes. nih.gov The level of gene expression achieved with signal-modified carriers was comparable to or significantly higher than that of unmodified peptides or other transfection agents like polyethylenimine (PEI) in CXCR4-expressing cells. nih.gov

While specific detailed data tables solely focused on this compound uptake mechanisms were not extensively found in the search results, the referenced studies provide qualitative and comparative data on transfection efficiency and cellular uptake relative to control peptides and cell lines with differing CXCR4 expression levels. nih.gov This comparative analysis is a key method for demonstrating receptor-specific uptake in vitro. nih.gov

Here is a conceptual table summarizing the findings related to the efficacy of chemokine-derived peptides in gene delivery based on the provided information:

| Peptide Type | Sequence (Partial) | Targeting Receptor | Nucleic Acid Binding Moiety | Observed Effect on CXCR4+ Cells (vs. Control) | Observed Effect on CXCR4- Cells (vs. Control) | Reference |

| Short CDP | This compound-... | CXCR4 | K9-biotin | Enhanced gene delivery efficacy | Much lower efficacy than in CXCR4+ cells | nih.gov |

| Long CDP | KPVSLSYRSPSRFFESH-... | CXCR4 | K9-biotin | Enhanced gene delivery efficacy | Not specified in detail | nih.gov |

| Unmodified Peptide | - | - | K9-biotin | Lower gene delivery efficacy | Not specified in detail | nih.gov |

Note: The sequences are partial as described in the source. The "..." indicates additional modifications or linkers.

This table illustrates the comparative effectiveness of this compound-containing peptides in delivering genetic material to cells based on the presence of the target receptor.

Advanced Research Methodologies for Investigating Kpvslsyr

Biophysical Techniques for Structural Determination

Biophysical methods are essential for determining the three-dimensional structure and conformational flexibility of KPVSLSYR, both in isolation and in complex with its receptor.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

NMR is particularly valuable for studying flexible molecules or regions, such as the N-terminus of CXCL12 from which this compound is derived, which may be challenging to crystallize. embopress.orgresearchgate.net Studies on SDF-1 have shown that its N-terminal region (including this compound) is disordered in isolation but becomes structured upon binding to CXCR4. embopress.org NMR experiments can identify specific residues involved in binding through chemical shift perturbations or changes in relaxation rates upon titration with the receptor or receptor fragments.

X-ray Crystallography for Ligand-Receptor Complex Structures

X-ray crystallography is considered a gold standard for obtaining high-resolution, atomic-level structures of proteins and protein-ligand complexes. researchgate.netmigrationletters.comresearchgate.netdrughunter.com While crystallizing small peptides alone can be challenging, co-crystallization of this compound (or a slightly longer N-terminal fragment containing this sequence) bound to its receptor, CXCR4, can provide crucial insights into the binding interface and the specific interactions stabilizing the complex. nih.gov

The process involves obtaining well-ordered crystals of the CXCR4-KPVSLSYR complex, diffracting X-rays through the crystal, and analyzing the resulting diffraction pattern to generate an electron density map. drughunter.com An atomic model of the complex is then built into this map. drughunter.com This reveals the precise binding pose of this compound within the CXCR4 binding pocket, the residues on both the peptide and the receptor that are involved in hydrogen bonds, salt bridges, hydrophobic interactions, and van der Waals forces. migrationletters.comresearchgate.net This structural information is vital for understanding the molecular basis of recognition and for structure-based drug design efforts targeting the CXCR4-CXCL12 interaction. migrationletters.comresearchgate.net

Computational Approaches in Molecular Modeling

Computational methods complement experimental techniques by providing dynamic insights and predictive capabilities regarding the structure and interactions of this compound.

Homology Modeling for Protein Structure Prediction

Homology modeling, or comparative modeling, is a computational technique used to predict the three-dimensional structure of a protein based on the known experimental structure of a homologous protein (a template). microbenotes.comfrontiersin.orgdnastar.comslideshare.netdavuniversity.org While this compound itself is a short peptide and might not be the primary target for homology modeling, this technique is highly relevant for obtaining structural models of its receptor, CXCR4, or other interacting proteins when experimental structures are not available or when studying different conformational states. plos.org

The process involves identifying homologous proteins with known structures in databases like the Protein Data Bank (PDB), aligning the sequence of the target protein (e.g., CXCR4) with the template sequence(s), building a 3D model based on the template backbone, modeling loops and side chains, and finally refining and validating the model. microbenotes.comslideshare.netdavuniversity.org For CXCR4, homology models can be built using the structures of other chemokine receptors or GPCRs as templates, providing a starting point for studying its interaction with this compound through techniques like molecular docking and dynamics simulations. plos.org

Molecular Dynamics Simulations of Ligand-Receptor Interactions

Molecular Dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. benthamdirect.comnih.govresearchgate.netnih.gov Applied to the this compound-CXCR4 system, MD simulations provide a dynamic view of the binding process, conformational changes in both the peptide and the receptor upon binding, and the stability of the complex in a simulated physiological environment (e.g., including water and lipids for the membrane-bound receptor). benthamdirect.comnih.govresearchgate.net

MD simulations can reveal transient interactions, assess the flexibility of the binding site, estimate binding free energies, and explore different binding pathways. benthamdirect.comnih.govnih.gov By simulating the system for microseconds or even milliseconds, researchers can gain insights into the kinetic aspects of binding and dissociation. nih.govresearchgate.net This dynamic information complements the static snapshots provided by techniques like X-ray crystallography and can help explain experimental observations related to binding affinity and functional activity. benthamdirect.com

Quantitative Receptor Binding and Functional Assays

Quantitative assays are crucial for measuring the affinity of this compound for its receptor and evaluating the biological response triggered by this interaction.

Receptor binding assays quantify the interaction between a ligand (this compound) and its receptor (CXCR4) by measuring the extent of binding. labome.comgiffordbioscience.commtoz-biolabs.comrevvity.comcreative-biolabs.comwikipedia.org Techniques include radioligand binding assays, where a radioactively labeled ligand competes with varying concentrations of unlabeled this compound for binding sites on cells or membranes expressing CXCR4. labome.commerckmillipore.comnih.gov By analyzing the binding data, parameters such as the equilibrium dissociation constant (KD), which represents the binding affinity, and the maximum number of binding sites (Bmax) can be determined. labome.comnih.gov Other methods like Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST) can provide label-free measurement of binding kinetics (association and dissociation rates) and affinity. labome.comfrontiersin.org

Functional assays measure the biological outcome of this compound binding to CXCR4. Since CXCR4 is a G protein-coupled receptor (GPCR), functional assays often assess downstream signaling events. revvity.comrevvity.com Examples include measuring changes in intracellular calcium levels, cAMP production, or the activation of specific signaling pathways (e.g., MAPK). giffordbioscience.comrevvity.comrevvity.com Cell-based assays can also evaluate functional responses like chemotaxis (cell migration) towards this compound. nih.govplos.org These assays provide parameters such as the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists, indicating the potency of the peptide in eliciting a functional response or blocking the activity of another ligand. giffordbioscience.com

In Vitro Competition Binding Assays (e.g., ELISA, Fluorimetric Titrations)

In vitro competition binding assays are fundamental techniques used to quantify the affinity of a ligand, such as CXCL12 or its fragments containing the this compound sequence, for its receptor, CXCR4. These assays typically involve a labeled ligand that competes for binding sites on the receptor with increasing concentrations of an unlabeled competitor.

One common approach utilizes radiolabeled CXCL12, such as 125I-labeled SDF-1α, in competition binding assays with cells expressing CXCR4. embopress.orgebm-journal.org Cells are incubated with the labeled ligand and varying concentrations of unlabeled competitor peptides or proteins. embopress.org The amount of labeled ligand bound to the cells is then measured, allowing for the determination of the half-maximal inhibitory concentration (IC50) of the competitor, which reflects its binding affinity. ebm-journal.org

ELISA (Enzyme-Linked Immunosorbent Assay) is another versatile platform that can be adapted for binding studies, particularly for assessing the interaction between antibodies and peptide sequences like this compound. For example, ELISA assays have been used to evaluate the binding of antibodies to peptides derived from the N-terminus of SDF-1, including the this compound sequence. plos.org These assays can help determine antibody specificity and affinity for different forms of the peptide, such as full-length versus truncated versions. plos.org

Fluorimetric titrations can also be employed to study molecular interactions involving fluorescently labeled peptides or proteins. While not explicitly detailed for this compound in the search results, this method generally involves monitoring changes in fluorescence properties upon binding, providing kinetic and equilibrium binding data.

Research findings using competition binding assays have demonstrated the importance of the N-terminal region of CXCL12, containing the this compound sequence, for high-affinity binding to CXCR4. Studies with CXCL12 analogs, including those with modifications or truncations in the N-terminal region, have shown altered binding affinities, highlighting the contribution of these residues to the interaction. embopress.orgebm-journal.orgescholarship.org

Cell-Based Chemotaxis and Migration Assays

Cell-based chemotaxis and migration assays are crucial for evaluating the functional outcome of CXCL12-CXCR4 interaction, which is the directed movement of cells in response to a chemokine gradient. The this compound sequence, as part of CXCL12, plays a key role in inducing this migratory response.

Boyden microchambers or Transwell migration chambers are commonly used for these assays. embopress.orgnih.gov Cells expressing CXCR4 are placed in the upper chamber, separated by a porous membrane from the lower chamber containing CXCL12 or its analogs. embopress.orgnih.gov Cell migration across the membrane towards the chemokine gradient is quantified after a specific incubation period. nih.gov

Studies utilizing these assays have shown that CXCL12 induces chemotaxis of various cell types expressing CXCR4, such as CEM cells and NALM6 pre-B cells. embopress.orgnih.gov Analogs of CXCL12 with modifications in the this compound sequence have been tested to understand the contribution of specific residues to chemotactic activity. For instance, modifications in the N-terminal region can affect the ability of CXCL12 to induce cell migration. embopress.org

Data from chemotaxis assays can be presented as the number of migrated cells in response to different concentrations of the chemokine or its variants. This allows for the determination of the half-maximal effective concentration (EC50) for chemotaxis and comparison of the functional potency of different CXCL12 analogs. nih.gov

Receptor Internalization and Downregulation Studies

Upon binding of a ligand like CXCL12, chemokine receptors such as CXCR4 undergo internalization from the cell surface. This process is a critical regulatory mechanism that can attenuate signaling and is also involved in various cellular processes, including chemotaxis and viral entry. ebm-journal.orgnih.gov Studies on receptor internalization and downregulation investigate how the this compound sequence influences this process.

Methods to study receptor internalization include using labeled ligands or antibodies that bind to the receptor and monitoring their uptake into the cell over time using techniques like flow cytometry or microscopy. ebm-journal.orgaai.org Bioluminescence resonance energy transfer (BRET) analysis can also be used to study the recruitment of β-arrestin-2 to CXCR4, which is associated with receptor internalization. nih.gov

Research has indicated that the N-terminal region of CXCL12, containing the this compound sequence, is important for inducing CXCR4 internalization. ebm-journal.orgnih.gov Analogs of CXCL12 with modifications in this region can exhibit altered abilities to trigger receptor internalization, suggesting a role for specific residues within this compound in this process. ebm-journal.org For example, a CXCL12 analog with D-amino acid substitutions in the N-terminal 1-8 residues (this compound) showed no detectable CXCR4 internalization, despite retaining significant binding affinity. ebm-journal.org This highlights that binding alone is not sufficient for internalization and that the specific sequence and conformation of the N-terminus are crucial.

Reporter Gene Assays for Signal Transduction Pathway Activity

Reporter gene assays are valuable tools for investigating the downstream signaling pathways activated by ligand-receptor interactions. In the context of CXCL12 and CXCR4, these assays can be used to measure the activation of specific signaling cascades triggered by the binding of CXCL12, including the contribution of the this compound sequence.

These assays involve introducing a construct into cells where a reporter gene (e.g., luciferase, β-galactosidase) is under the control of a promoter that is responsive to a specific signaling pathway activated by CXCR4. thermofisher.comindigobiosciences.combmglabtech.com Upon stimulation with CXCL12 or its analogs, activation of the pathway leads to the expression of the reporter gene, which can be easily measured by detecting the reporter protein's activity or luminescence. thermofisher.compromega.de

Reporter gene assays can help dissect the signaling bias of different ligands or ligand modifications. By using reporter constructs linked to different downstream effectors (e.g., G protein-mediated pathways, β-arrestin pathways), researchers can determine how the this compound sequence influences the preferential activation of specific signaling branches. nih.govresearchgate.net

Studies have shown that the N-terminal residues of CXCL12 are critical for receptor activation and signal transduction. embopress.orgebm-journal.org Reporter gene assays, along with other signaling readouts like intracellular calcium mobilization assays, have demonstrated that modifications within the this compound sequence can affect the ability of CXCL12 to trigger downstream signaling events. embopress.orgebm-journal.orgescholarship.org For instance, certain CXCL12 analogs with N-terminal modifications showed high binding affinity but low receptor signaling, suggesting that the binding and signaling functions can be dissociated and that the this compound region is key for signaling activation. embopress.org

Site-Directed Mutagenesis and Functional Dissection of Interaction Sites

Site-directed mutagenesis is a powerful technique used to make specific, targeted changes to the DNA sequence encoding a protein, allowing for the alteration of specific amino acid residues. neb.comwikipedia.org This method is invaluable for dissecting the functional contribution of individual amino acids within the this compound sequence of CXCL12 and the corresponding residues in the CXCR4 receptor that interact with this sequence.

By introducing point mutations, insertions, or deletions in the gene encoding CXCL12, researchers can create chemokine variants with altered amino acid residues in the this compound region. wikipedia.org Similarly, mutagenesis can be applied to the CXCR4 receptor to identify residues that are critical for binding and signaling upon interaction with the CXCL12 N-terminus. nih.govbiorxiv.org

Following mutagenesis, the functional consequences of these changes are evaluated using the methodologies described in the previous sections, including binding assays, chemotaxis assays, receptor internalization studies, and reporter gene assays. embopress.orgnih.govbiorxiv.org This allows researchers to correlate specific amino acid residues within this compound with particular aspects of CXCL12 function, such as binding affinity, receptor activation, or signaling pathway preference.

Research using site-directed mutagenesis has provided detailed insights into the interaction interface between the CXCL12 N-terminus (this compound) and the CXCR4 receptor. Studies have identified specific residues in CXCR4 that interact with the this compound sequence, contributing to both binding and signaling. nih.govbiorxiv.org For example, residues like Asp97, Asp187, Asp262, Trp94, Tyr116, and Glu288 in CXCR4 have been implicated in contacts with the CXCL12 N-terminus. nih.govbiorxiv.org Mutagenesis of these residues can significantly impact CXCL12 binding and the subsequent recruitment of downstream signaling molecules like β-arrestin-2. nih.govbiorxiv.org

Furthermore, modifying residues within the this compound sequence itself through mutagenesis can reveal their individual contributions to receptor interaction and activation. This functional dissection helps to build a detailed understanding of the molecular mechanisms underlying CXCL12's biological activities.

Future Prospects and Emerging Research Avenues for Kpvslsyr Derived Compounds

Discovery and Characterization of Novel Ligand-Receptor Interaction Modulators

Future research on KPVSLSYR-derived compounds is heavily focused on the discovery and characterization of novel molecules that can modulate the interaction between CXCL12 and its receptor, CXCR4. This includes the development of both agonists and antagonists with enhanced specificity, potency, and desired pharmacological profiles. kyoto-u.ac.jp The N-terminal sequence this compound is known to be crucial for CXCR4 binding and activation. researchgate.netkyoto-u.ac.jp Modifications to this sequence or the design of peptidomimetics based on its structure can lead to compounds with altered binding affinities and functional outcomes. kyoto-u.ac.jp

Advanced screening techniques, coupled with structural biology methods such as X-ray crystallography and cryo-electron microscopy, will be pivotal in elucidating the precise binding modes of novel this compound derivatives with CXCR4. researchgate.net Understanding these interactions at an atomic level is essential for rational design of next-generation modulators. Computational approaches, including molecular docking and dynamics simulations, are increasingly being used to predict binding poses and affinities, guiding the synthesis of promising candidates. scispace.combiorxiv.orgmdpi.com

The goal is to identify modulators that can selectively target CXCR4 in specific disease contexts, minimizing off-target effects. For instance, highly specific CXCR4 antagonists derived from this compound could be valuable in inhibiting cancer cell metastasis and growth, as the CXCL12/CXCR4 axis is often implicated in these processes. kyoto-u.ac.jpnih.govmdpi.com Conversely, agonists might find applications in regenerative medicine or hematopoietic stem cell mobilization. kyoto-u.ac.jp Future work will also explore allosteric modulators that bind to sites on the receptor distinct from the orthosteric this compound binding site, offering alternative ways to fine-tune CXCR4 activity. kyoto-u.ac.jp

Exploration of Uncharted or Non-Canonical Signaling Pathways Triggered by this compound

While the primary signaling pathway activated by CXCL12 binding to CXCR4 is well-established, involving G protein coupling and downstream effectors like the PI3K/Akt and MAPK pathways, future research will delve into uncharted or non-canonical signaling triggered by this compound or its derivatives. frontiersin.orgasmepress.commdpi.com Peptides can adopt distinct bound conformations upon interacting with a receptor, potentially engaging different intracellular signaling cascades. researchgate.net

Investigating how subtle structural variations in this compound-derived compounds influence receptor conformation and subsequently activate or bias specific signaling branches is a key area of future exploration. This could involve biased agonism, where a ligand selectively activates certain downstream pathways while having reduced efficacy on others. Understanding such biased signaling could lead to the development of therapeutics with more precise effects and potentially reduced side effects.

Techniques such as phosphoproteomics and advanced cell signaling assays will be crucial in mapping these less-explored pathways. humanspecificresearch.orgworldscholarsreview.org Furthermore, the interaction of CXCR4 with other cellular proteins, beyond the classical G proteins and arrestins, might reveal novel signaling hubs influenced by this compound binding. Future studies could also investigate the potential for this compound derivatives to interact with or modulate other receptors, leading to unexpected or pleiotropic effects that could be either beneficial or require careful consideration.

Development of Advanced Bio-Inspired Materials for Targeted Research Delivery

The inherent ability of this compound to bind to CXCR4, which is overexpressed on certain cell types, including various cancer cells and stem cells, makes this compound-derived compounds attractive candidates for targeted delivery systems in research settings. mdpi.comnih.govnih.gov Future prospects include the development of advanced bio-inspired materials that utilize this compound sequences for precise targeting. bioinspiredmaterials.comsyr.educornell.eduudel.edubioinspired2025.ch

These bio-inspired materials could take various forms, such as nanoparticles, liposomes, or hydrogels, functionalized with this compound peptides on their surface. worldscientific.com This functionalization would enable the materials to selectively bind to CXCR4-expressing cells, facilitating the targeted delivery of research payloads, such as fluorescent probes for imaging, genetic material for gene delivery studies, or small molecules for localized pharmacological investigations. mdpi.comnih.govnih.gov

Research will focus on designing materials that mimic biological structures or processes to enhance targeting efficiency, cellular uptake, and intracellular release of the payload. This could involve incorporating other biomimetic features, such as responsiveness to the cellular microenvironment or the ability to evade the reticuloendothelial system. The stability and biocompatibility of these this compound-functionalized materials will be critical considerations in their development for research applications.

Integration of Omics Technologies for Systems-Level Understanding of this compound Biology